1-(3,4-dimethylphenyl)-3-methyl-6-{4-[(2-methylbenzyl)oxy]phenyl}-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine
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Overview
Description
1-(3,4-dimethylphenyl)-3-methyl-6-{4-[(2-methylbenzyl)oxy]phenyl}-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine is a complex organic compound with a unique structure that includes multiple aromatic rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-dimethylphenyl)-3-methyl-6-{4-[(2-methylbenzyl)oxy]phenyl}-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine typically involves multiple steps, including the formation of the pyrazolo[3,4-b]pyridine core and the subsequent introduction of the various substituents. Common synthetic routes may involve:
Formation of the pyrazolo[3,4-b]pyridine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of substituents: Various functional groups can be introduced through reactions such as Friedel-Crafts alkylation, nucleophilic substitution, and others.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-dimethylphenyl)-3-methyl-6-{4-[(2-methylbenzyl)oxy]phenyl}-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or modify certain functional groups.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions may introduce new functional groups onto the aromatic rings.
Scientific Research Applications
1-(3,4-dimethylphenyl)-3-methyl-6-{4-[(2-methylbenzyl)oxy]phenyl}-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine has a wide range of scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a biochemical probe or tool for studying biological processes.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: It may be used in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 1-(3,4-dimethylphenyl)-3-methyl-6-{4-[(2-methylbenzyl)oxy]phenyl}-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: The compound may bind to specific proteins, enzymes, or receptors, modulating their activity.
Pathways Involved: The interaction with molecular targets can affect various cellular pathways, leading to changes in cellular function and behavior.
Comparison with Similar Compounds
Similar Compounds
1-(3,4-dimethylphenyl)-3-methyl-6-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine: Similar structure but lacks the 4-[(2-methylbenzyl)oxy] substituent.
1-(3,4-dimethylphenyl)-3-methyl-6-{4-[(2-chlorobenzyl)oxy]phenyl}-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine: Similar structure with a different substituent on the phenyl ring.
Uniqueness
1-(3,4-dimethylphenyl)-3-methyl-6-{4-[(2-methylbenzyl)oxy]phenyl}-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine is unique due to its specific combination of substituents, which can confer distinct chemical and biological properties
Properties
Molecular Formula |
C30H26F3N3O |
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Molecular Weight |
501.5 g/mol |
IUPAC Name |
1-(3,4-dimethylphenyl)-3-methyl-6-[4-[(2-methylphenyl)methoxy]phenyl]-4-(trifluoromethyl)pyrazolo[3,4-b]pyridine |
InChI |
InChI=1S/C30H26F3N3O/c1-18-9-12-24(15-20(18)3)36-29-28(21(4)35-36)26(30(31,32)33)16-27(34-29)22-10-13-25(14-11-22)37-17-23-8-6-5-7-19(23)2/h5-16H,17H2,1-4H3 |
InChI Key |
OTHQCTOLZZKMGN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C(=N2)C)C(=CC(=N3)C4=CC=C(C=C4)OCC5=CC=CC=C5C)C(F)(F)F)C |
Origin of Product |
United States |
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